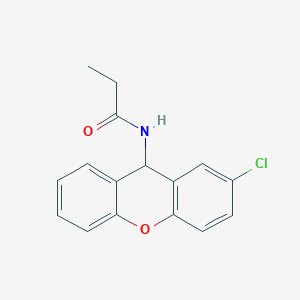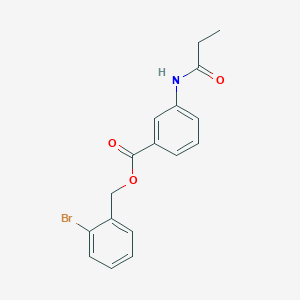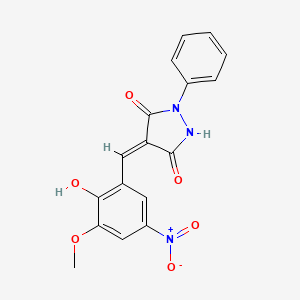
N-(2-chloro-9H-xanthen-9-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-9H-xanthen-9-yl)propanamide, also known as CPX, is a fluorescent probe used in scientific research. It is a derivative of xanthene, a fluorescent dye commonly used in biology and chemistry research. CPX is used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Mechanism of Action
N-(2-chloro-9H-xanthen-9-yl)propanamide works by binding to specific molecules or structures within cells and emitting fluorescent light. This fluorescence can be detected and measured using specialized equipment, allowing researchers to study the behavior of cells and molecules in real-time.
Biochemical and physiological effects:
N-(2-chloro-9H-xanthen-9-yl)propanamide has no known biochemical or physiological effects on cells or organisms. It is a non-toxic fluorescent probe that can be used in a wide variety of experiments without affecting the outcome.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chloro-9H-xanthen-9-yl)propanamide is its high sensitivity and specificity. It can detect small changes in protein-protein interactions and enzyme activity, making it a valuable tool for studying cellular signaling pathways. However, N-(2-chloro-9H-xanthen-9-yl)propanamide has limitations in terms of its stability and solubility. It can degrade over time and may not be soluble in certain experimental conditions.
Future Directions
There are many future directions for the use of N-(2-chloro-9H-xanthen-9-yl)propanamide in scientific research. One potential application is in the development of biosensors for medical and environmental monitoring. N-(2-chloro-9H-xanthen-9-yl)propanamide could be used to detect specific molecules or pathogens in blood or water samples. Another potential application is in the development of new drugs or therapies. N-(2-chloro-9H-xanthen-9-yl)propanamide could be used to identify new targets for drug development or to study the mechanism of action of existing drugs. Overall, N-(2-chloro-9H-xanthen-9-yl)propanamide is a versatile and valuable tool for scientific research with many potential applications in the future.
Synthesis Methods
N-(2-chloro-9H-xanthen-9-yl)propanamide can be synthesized through the reaction of 9-bromo-xanthene with 2-chloropropanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(2-chloro-9H-xanthen-9-yl)propanamide.
Scientific Research Applications
N-(2-chloro-9H-xanthen-9-yl)propanamide is widely used in scientific research as a fluorescent probe. It is used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. N-(2-chloro-9H-xanthen-9-yl)propanamide is also used in the development of biosensors and diagnostic assays.
properties
IUPAC Name |
N-(2-chloro-9H-xanthen-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-16-11-5-3-4-6-13(11)20-14-8-7-10(17)9-12(14)16/h3-9,16H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCKACHJTVKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-9H-xanthen-9-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)


![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)
